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Compound of Interest

3-(3,5-Dimethoxyphenyl)-3-
Compound Name:
oxopropanenitrile

cat. No.: B1287578

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical protocols for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. The information is
intended to support research and development activities, particularly in the fields of medicinal

chemistry and drug discovery.

Chemical and Physical Properties

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a benzoylacetonitrile derivative, possesses a
unique molecular architecture that makes it a valuable intermediate in organic synthesis. A
summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
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Property Value Source/Reference

3-(3,5-Dimethoxyphenyl)-3-
IUPAC Name o N/A
oxopropanenitrile

CAS Number 70988-04-4

Molecular Formula C11H11NOs

Molecular Weight 205.21 g/mol

Appearance Solid (predicted)

Melting Point Not experimentally determined  N/A
Boiling Point 377.5 £ 32.0 °C (Predicted)

Density 1.147 + 0.06 g/cm? (Predicted)

No specific data available.
Expected to be soluble in polar
- aprotic solvents like DMSO
Solubility N/A
and DMF, and common
organic solvents such as

acetone, and ethanol.

Spectroscopic Data

While specific experimental spectra for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile are not
readily available in public databases, the expected spectroscopic characteristics can be
inferred from data on structurally related compounds.

Table 2: Predicted Spectroscopic Data for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
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Technique

Predicted Peaks/Signals

1H NMR

Aromatic protons (6 6.5-7.5 ppm), Methylene
protons (-CHz-) adjacent to carbonyl and nitrile
groups (& ~4.0 ppm), Methoxy protons (-OCHs)
(® ~3.8 ppm).

13C NMR

Carbonyl carbon (C=0) (& ~180-190 ppm),
Aromatic carbons (& 100-160 ppm), Nitrile
carbon (C=N) (& ~115 ppm), Methylene carbon
(-CHz2) (6 ~30-40 ppm), Methoxy carbons (-
OCHs) (6 ~55 ppm).

FTIR (cm™1)

C=N stretch (2220-2260 cm~1), C=0 stretch
(1680-1700 cm™1), C-O stretch (aromatic ethers)
(1200-1275 cm~t and 1020-1075 cm™1),
Aromatic C-H stretch (~3000-3100 cm™1),
Aliphatic C-H stretch (~2850-2960 cm™1).

Mass Spectrometry (m/z)

Molecular ion peak [M]* at approximately 205.
Fragmentation may involve the loss of CO (m/z
177), OCHs (m/z 174), and the benzoyl cation
[CoHo03]* (M/z 165).

Experimental Protocols

Synthesis via Claisen Condensation

A plausible synthetic route to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is the Claisen

condensation of a 3,5-dimethoxybenzoyl derivative (e.g., methyl 3,5-dimethoxybenzoate) with

acetonitrile.

Materials and Reagents:

o Methyl 3,5-dimethoxybenzoate

o Acetonitrile

e Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH3))
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

Aqueous acid (e.g., 1 M HCI) for workup

Organic solvent for extraction (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:

e In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping
funnel, and a nitrogen inlet, suspend the strong base in the anhydrous solvent.

e Slowly add acetonitrile to the suspension at 0 °C.

 After the initial reaction subsides, add a solution of methyl 3,5-dimethoxybenzoate in the
anhydrous solvent dropwise.

» Allow the reaction mixture to stir at room temperature for several hours or until the reaction is
complete (monitored by TLC).

o Cool the reaction mixture in an ice bath and carefully quench with a cold, dilute aqueous
acid.

o Extract the aqueous layer with an organic solvent.

o Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and
concentrate under reduced pressure to yield the crude product.

Methyl 3 5-dimethoxybenzoate | | x4 Reagents

4. Isolate

Reaction Vessel cidic Workuj Extraction Crude 3-(3,5-Dimethoxyphenyl)
Strong Base (6.9, NaH) (Anhydrous Solvent, 0°C to RT) eg., (e.., Ethyl Acetate) 3-oxopropanenitrile

Click to download full resolution via product page

Figure 1. General workflow for the synthesis of 3-(3,5-Dimethoxyphenyl)-3-
oxopropanenitrile via Claisen condensation.
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Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or solvent system.
Materials and Reagents:
e Crude 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

o Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Ethyl
acetate/Hexane)

o Standard laboratory glassware for recrystallization

Procedure:

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
« If insoluble impurities are present, perform a hot gravity filtration.

 Allow the solution to cool slowly to room temperature to induce crystallization.

o Further cool the mixture in an ice bath to maximize crystal formation.

o Collect the purified crystals by vacuum filtration.

e Wash the crystals with a small amount of cold solvent.

e Dry the crystals under vacuum.
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Figure 2. General workflow for the purification of 3-(3,5-Dimethoxyphenyl)-3-
oxopropanenitrile by recrystallization.
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Analytical Methods

General protocols for acquiring spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer at
room temperature. For 33C NMR, a proton-decoupled experiment is typically performed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry KBr and pressing it into a translucent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used with the neat solid.

o Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm~1). A
background spectrum should be recorded and subtracted.

Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,
methanol or acetonitrile).

» Data Acquisition: Analyze using a mass spectrometer with a suitable ionization technique,
such as Electrospray lonization (ESI) or Electron lonization (El).

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities of 3-
(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. It has been noted for its potential use as a
reference substance for drug impurities.

The benzoylacetonitrile scaffold is present in various compounds with diverse biological
activities, suggesting that this molecule could serve as a valuable starting point for the
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synthesis of novel therapeutic agents. Further research is warranted to explore its potential
cellular signaling pathways.

pharmacological profile, including its possible roles as an enzyme inhibitor or its interaction with

3-(3,5-Dimethoxyphenyl)
-3-oxopropanenitrile
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Figure 3. A logical workflow for exploring the drug discovery potential of 3-(3,5-
Dimethoxyphenyl)-3-oxopropanenitrile.
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[https://www.benchchem.com/product/b1287578#3-3-5-dimethoxyphenyl-3-
oxopropanenitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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